Hydroxenin
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Overview
Description
Hydroxyzine, commonly known by its trade names Atarax and Vistaril, is a first-generation antihistamine belonging to the piperazine class of chemicals. It is primarily used to treat anxiety, nausea, and allergic conditions such as pruritus and urticaria .
Preparation Methods
Hydroxyzine can be synthesized through various methods. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol under basic conditions . Industrial production often employs controlled release systems like the Microsponge Delivery System, which uses porous polymeric microspheres to encapsulate the active agent . This method enhances the drug’s stability and reduces side effects.
Chemical Reactions Analysis
Hydroxyzine undergoes several types of chemical reactions:
Oxidation: Hydroxyzine can be oxidized to form cetirizine, its active metabolite.
Reduction: It is relatively stable under reducing conditions.
Substitution: Hydroxyzine can undergo nucleophilic substitution reactions, particularly at the piperazine ring Major products formed include cetirizine and various substituted piperazines
Scientific Research Applications
Hydroxyzine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and drug delivery systems.
Biology: Hydroxyzine is studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: It is used in clinical trials for treating anxiety, insomnia, and allergic conditions
Mechanism of Action
Hydroxyzine exerts its effects primarily by acting as a potent and selective histamine H1 receptor inverse agonist . This action blocks the effects of histamine, reducing allergic symptoms and providing sedative effects. It also has anxiolytic properties, likely due to its ability to decrease activity in the central nervous system .
Comparison with Similar Compounds
Hydroxyzine is often compared with other first-generation antihistamines such as diphenhydramine and chlorpheniramine. Unlike these compounds, hydroxyzine has a unique combination of antihistamine, anxiolytic, and antiemetic properties . Similar compounds include:
Diphenhydramine: Primarily used for its sedative and antihistamine effects.
Chlorpheniramine: Known for its antihistamine properties but less sedative than hydroxyzine.
Cetirizine: A second-generation antihistamine and an active metabolite of hydroxyzine, known for fewer sedative effects.
Hydroxyzine’s unique profile makes it a versatile compound in both clinical and research settings.
Properties
CAS No. |
60102-36-5 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(2Z,4Z,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol |
InChI |
InChI=1S/C20H32O2/c1-15(12-14-21)8-11-19(22)17(3)9-10-18-16(2)7-6-13-20(18,4)5/h8-9,11-12,19,21-22H,6-7,10,13-14H2,1-5H3/b11-8-,15-12-,17-9+ |
InChI Key |
FRMVBNPEOHCJAG-MDVWVIHYSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)C/C=C(\C)/C(/C=C\C(=C/CO)\C)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC=C(C)C(C=CC(=CCO)C)O |
Origin of Product |
United States |
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